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molecular formula C13H8O4 B1238006 3,4-Dihydroxyxanthone CAS No. 39731-48-1

3,4-Dihydroxyxanthone

Cat. No. B1238006
M. Wt: 228.20 g/mol
InChI Key: YFVCSEXMOBEPQB-UHFFFAOYSA-N
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Patent
US07592143B2

Procedure details

To a stirring solution of 2-fluorobenzoic acid (5.09 g, 36.3 mmol) and dichloromethane (110 mL) in an ice bath under argon was added dropwise a solution of oxalyl chloride (2.0 M in dichloromethane, 21 mL, 42 mmol), followed by dimethylformamide (6 drops). The ice bath was removed and the solution was stirred at room temperature for 1.5 h. The solution was then concentrated by rotary evaporation. The product was dissolved in hexane (3×50 mL) and the mixture was filtered. The filtrate was rotary evaporated to yield 5.42 g of colorless oil. The oil was added dropwise to a mixture of pyrogallol (6.48 g, 51.3 mmol), aluminum chloride (14.6 g, 110 mmol), chloroform (250 mL) and dichloromethane (700 mL), and the solution was stirred for 17 h at room temperature. The solution was then refluxed for 3 h and cooled to room temperature. The solution was washed with 1 N HCl (3×500 mL). The organic layer was filtered, dried over sodium sulfate, and evaporated to yield an oil. The oil was added to dimethylformamide (120 mL) with sodium carbonate (8.11 g, 76.5 mmol) and it was refluxed for 3.5 h. The solution was concentrated by rotary evaporation with heating, and the residue was purified by column chromatography (95:5 chloroform/methanol) to give a solid. The solid was washed with hexane (2×35 mL), filtered and dried to yield 2.10 g (25 %) of the title compound as an off-white solid. 1H NMR (DMSO-d6, 300 MHz): δ 8.16 (d, J=7.42 Hz, 1H), 7.84 (t, J=7.69 Hz, 1H), 7.64 (d, J=8.52 Hz, 1H), 7.57 (d, J=8.79 Hz, 1H), 7.44 (t, J=7.41 Hz, 1H), 6.94 (d, J=8.52 Hz, 1H).
Quantity
6.48 g
Type
reactant
Reaction Step One
Quantity
14.6 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
8.11 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
solvent
Reaction Step Two
Yield
25%

Identifiers

REACTION_CXSMILES
[C:1]1([CH:9]=[CH:8][CH:7]=[C:5]([OH:6])[C:3]=1[OH:4])[OH:2].[Cl-].[Al+3].[Cl-].[Cl-].C(Cl)(Cl)Cl.[C:18](=[O:21])([O-])[O-].[Na+].[Na+]>CN(C)C=O.ClCCl>[OH:2][C:1]1[CH:9]=[CH:8][C:7]2[C:18](=[O:21])[C:1]3[C:9]([O:6][C:5]=2[C:3]=1[OH:4])=[CH:8][CH:7]=[CH:5][CH:3]=3 |f:1.2.3.4,6.7.8|

Inputs

Step One
Name
Quantity
6.48 g
Type
reactant
Smiles
C1(O)=C(O)C(O)=CC=C1
Name
Quantity
14.6 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
250 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Name
Quantity
700 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
8.11 g
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
120 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the solution was stirred for 17 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was then refluxed for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
WASH
Type
WASH
Details
The solution was washed with 1 N HCl (3×500 mL)
FILTRATION
Type
FILTRATION
Details
The organic layer was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to yield an oil
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 3.5 h
Duration
3.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated by rotary evaporation
TEMPERATURE
Type
TEMPERATURE
Details
with heating
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography (95:5 chloroform/methanol)
CUSTOM
Type
CUSTOM
Details
to give a solid
WASH
Type
WASH
Details
The solid was washed with hexane (2×35 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
OC=1C=CC=2C(C3=CC=CC=C3OC2C1O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 35.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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